molecular formula C16H16K3O7PS B10828240 1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassiuM salt

1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassiuM salt

Cat. No.: B10828240
M. Wt: 500.6 g/mol
InChI Key: DRADVLDMPYYQDB-UHFFFAOYSA-K
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Description

1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt is a chemical compound with the molecular formula C16H16K3O7PS and a molecular weight of 500.63 g/mol . This compound is known for its unique structure, which includes a phosphono group, a phenoxyphenyl group, and a butylsulfonic acid group, all coordinated with three potassium ions. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes:

    Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenoxyphenyl compound.

    Attachment of the Butylsulfonic Acid Group: The phenoxyphenyl intermediate is then reacted with a butylsulfonic acid derivative in the presence of a suitable catalyst to attach the butylsulfonic acid group.

    Introduction of the Phosphono Group:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-phosphono-4-(3-methoxyphenyl) butylsulfonic acid tripotassium salt
  • 1-phosphono-4-(3-chlorophenyl) butylsulfonic acid tripotassium salt
  • 1-phosphono-4-(3-fluorophenyl) butylsulfonic acid tripotassium salt

Uniqueness

1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H16K3O7PS

Molecular Weight

500.6 g/mol

IUPAC Name

tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate

InChI

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3

InChI Key

DRADVLDMPYYQDB-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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